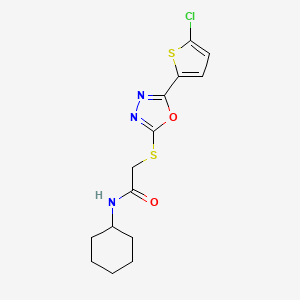
2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide” is a complex organic molecule that contains several functional groups. These include a chlorothiophene, an oxadiazole, a thioether, and an acetamide group attached to a cyclohexyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chlorothiophene could be synthesized via a Gewald reaction . The oxadiazole could be introduced via a cyclization reaction . The thioether and acetamide groups could be introduced via nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The chlorothiophene and oxadiazole rings would contribute to the compound’s aromaticity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorothiophene could undergo electrophilic aromatic substitution . The oxadiazole could participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorothiophene and oxadiazole rings would likely make the compound relatively stable and resistant to oxidation .Scientific Research Applications
- Antibacterial Activity : Researchers have investigated the antibacterial potential of this compound. Its unique structure may offer new avenues for developing antibiotics or antimicrobial agents .
- Transition Metal Complexes : The sulfur atom in the thioether group can coordinate with transition metals. Investigating its catalytic properties could lead to new catalysts for organic transformations .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S2/c15-11-7-6-10(22-11)13-17-18-14(20-13)21-8-12(19)16-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBDSHSRXWGMAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B2366236.png)
![N-[3-(4-Ethylsulfinylphenyl)phenyl]-4-methylbenzamide](/img/structure/B2366237.png)


![3-[4-(1,3-Benzoxazol-2-yl)pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B2366241.png)
![N-((tetrahydrofuran-2-yl)methyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2366244.png)
![(NE)-N-(imidazo[1,2-a]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B2366245.png)





![4-allyl-N-isopropyl-1,5-dioxo-2-(2-oxo-2-(phenethylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2366256.png)
